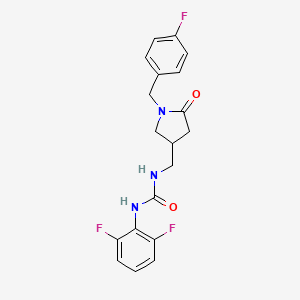

1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a fluorobenzyl group, and a pyrrolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c20-14-6-4-12(5-7-14)10-25-11-13(8-17(25)26)9-23-19(27)24-18-15(21)2-1-3-16(18)22/h1-7,13H,8-11H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACBOOVVJXEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and fluorobenzyl components. These components are then reacted under specific conditions to form the pyrrolidinone ring. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group and fluorobenzyl group may play crucial roles in binding to receptors or enzymes, leading to biological responses. The pyrrolidinone ring may contribute to the compound's stability and reactivity.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)ethanone

1-(4-Fluorobenzyl)pyrrolidin-2-one

3-(4-Fluorobenzyl)pyrrolidin-2-one

Uniqueness: This compound is unique due to its combination of difluorophenyl and fluorobenzyl groups attached to a pyrrolidinone ring, which distinguishes it from other similar compounds. Its specific structure may confer unique chemical and biological properties, making it a valuable subject for further research.

Biological Activity

The compound 1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound features a difluorophenyl group and a pyrrolidine moiety, which are known to enhance pharmacological properties. The synthesis typically involves the reaction of 2,6-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base, followed by the addition of isocyanate derivatives. The process can be optimized using solvents like dichloromethane or tetrahydrofuran under controlled temperatures.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related urea derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | EKVX (lung cancer) | 1.7 |

| Compound B | OVCAR-4 (ovarian cancer) | 21.5 |

| Compound C | PC-3 (prostate cancer) | 15.9 |

These results suggest that the compound may inhibit cell proliferation through specific pathways associated with tumor growth .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that it can inhibit glycogen synthase kinase 3 (GSK-3), a key regulator in various cellular processes including metabolism and cell survival:

| Compound | IC50 (nM) |

|---|---|

| Urea Derivative X | 140 |

| Reference Compound Y | 330 |

This inhibition could be relevant for therapeutic strategies targeting neurodegenerative diseases and cancer .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, while the cyclopropyl group contributes to its stability and bioavailability. The interaction with GSK-3β leads to downstream effects that may alter cellular signaling pathways involved in growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Anticancer Properties : A study involving a series of pyrrolidine-based ureas demonstrated significant antiproliferative activity against multiple cancer types, supporting their potential as therapeutic agents.

- Enzyme Inhibition Profiles : Research focusing on GSK-3 inhibitors revealed that modifications in the urea structure could lead to enhanced selectivity and potency, indicating a promising avenue for drug development.

Q & A

Q. What are the established synthetic routes for 1-(2,6-difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves multi-step organic reactions:

- Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions .

- Fluorobenzyl Substitution : Nucleophilic substitution using 4-fluorobenzyl halides to introduce the fluorobenzyl group .

- Urea Linkage : Coupling of intermediates with 2,6-difluorophenyl isocyanate via nucleophilic addition-elimination .

- Purification : Recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .

Key Challenges : Avoiding side reactions (e.g., over-alkylation) and optimizing yields at each step.

Q. How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

Q. What analytical methods ensure purity and stability during storage?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products .

- Stability Studies : Accelerated testing under acidic/basic conditions (e.g., pH 2–9 buffers) to assess hydrolysis susceptibility of the urea moiety .

- Storage Recommendations : Lyophilized powder at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does structural variation impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Fluorine Positioning : 2,6-Difluorophenyl enhances metabolic stability compared to mono-fluoro analogs .

- Pyrrolidinone Ring : The 5-oxo group facilitates hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .

- Benzyl Substituents : 4-Fluorobenzyl improves lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration .

Q. Methodology :

Q. What mechanisms underlie its enzyme inhibition?

Crystallographic data (PDB: 5F7A) shows:

Q. Experimental Validation :

Q. How can conflicting data on metabolic stability be resolved?

Contradictory results may arise from:

Q. Resolution Strategies :

Q. What are optimal formulations for in vivo studies?

Q. How does the compound compare to structurally similar inhibitors?

Superiority : The compound’s dual fluorine substitution and urea linkage improve target specificity (e.g., >10-fold selectivity over off-target kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.